1-(Benzyloxy)-3-(3-nitrophenyl)benzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-nitro-3-(3-phenylmethoxyphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-20(22)18-10-4-8-16(12-18)17-9-5-11-19(13-17)23-14-15-6-2-1-3-7-15/h1-13H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZDAKSSODVZPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80742815 | |
| Record name | 3-(Benzyloxy)-3'-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80742815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355248-16-6 | |
| Record name | 3-(Benzyloxy)-3'-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80742815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Crystallographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional and two-dimensional NMR spectra, the connectivity and spatial relationships of atoms within 1-(Benzyloxy)-3-(3-nitrophenyl)benzene can be established.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzyloxy group, the 3-nitrophenyl group, and the central benzene (B151609) ring. The benzylic protons (CH₂) are anticipated to appear as a singlet, while the aromatic protons will show complex splitting patterns due to spin-spin coupling. The chemical shifts are influenced by the electronic effects of the nitro and benzyloxy substituents.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. The presence of the electron-withdrawing nitro group and the electron-donating benzyloxy group leads to a wide dispersion of signals for the aromatic carbons.
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift and Coupling Constant Data for this compound
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| Benzylic CH₂ | ~5.10 | s | ~70.5 |
| Phenyl H (ortho) | ~7.45 | d, J = 7.5 | ~127.8 |
| Phenyl H (meta) | ~7.40 | t, J = 7.5 | ~128.9 |
| Phenyl H (para) | ~7.35 | t, J = 7.3 | ~128.3 |
| Nitrophenyl H-2' | ~8.40 | t, J = 2.0 | ~122.0 |
| Nitrophenyl H-4' | ~7.90 | ddd, J = 8.2, 2.3, 1.0 | ~123.5 |
| Nitrophenyl H-5' | ~7.65 | t, J = 8.1 | ~130.0 |
| Nitrophenyl H-6' | ~8.20 | ddd, J = 7.8, 1.8, 1.0 | ~135.0 |
| Central Ring H-2 | ~7.20 | t, J = 2.1 | ~116.0 |
| Central Ring H-4 | ~7.10 | dd, J = 8.0, 2.0 | ~121.0 |
| Central Ring H-5 | ~7.30 | t, J = 8.0 | ~130.5 |
| Central Ring H-6 | ~7.00 | dd, J = 8.0, 2.2 | ~115.5 |
| Phenyl C-1'' | ~136.5 | ||
| Nitrophenyl C-1' | ~141.0 | ||
| Nitrophenyl C-3' | ~148.8 | ||
| Central Ring C-1 | ~159.0 | ||
| Central Ring C-3 | ~143.0 |
Note: The data presented in this table is illustrative and based on known chemical shift ranges for similar functional groups.
Two-dimensional NMR experiments are instrumental in confirming the structural assignments made from one-dimensional spectra.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, establishing connectivity between adjacent protons. For this compound, COSY would show correlations between the coupled protons on each of the three aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This allows for the unambiguous assignment of protonated carbon signals in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for establishing the connectivity between the different structural fragments of the molecule, such as the link between the benzylic protons and the central benzene ring, and the bond between the two central benzene rings.
Computational methods, particularly those based on density functional theory (DFT), can be employed to predict the NMR chemical shifts of a molecule. These theoretical calculations provide a valuable tool for validating experimental assignments. The calculated chemical shifts are typically compared with the experimental data, and a good correlation between the two lends strong support to the proposed structure.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and their bonding arrangements.
The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to the vibrations of its constituent functional groups.
Nitrophenyl Group: The most prominent features of the nitrophenyl group are the strong asymmetric and symmetric stretching vibrations of the NO₂ group, typically observed in the regions of 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.
Benzyloxy Group: The benzyloxy group is characterized by the C-O-C stretching vibrations. The asymmetric stretch is usually found in the 1230-1270 cm⁻¹ region, while the symmetric stretch appears around 1020-1070 cm⁻¹. The CH₂ group will also exhibit characteristic stretching and bending vibrations.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
| Aromatic C-H Stretch | 3000 - 3100 | Aromatic Rings |
| Aliphatic C-H Stretch | 2850 - 3000 | Benzylic CH₂ |
| NO₂ Asymmetric Stretch | 1500 - 1550 | Nitrophenyl |
| Aromatic C=C Stretch | 1400 - 1600 | Aromatic Rings |
| NO₂ Symmetric Stretch | 1330 - 1370 | Nitrophenyl |
| C-O-C Asymmetric Stretch | 1230 - 1270 | Benzyloxy |
| C-O-C Symmetric Stretch | 1020 - 1070 | Benzyloxy |
| C-N Stretch | 840 - 870 | Nitrophenyl |
Note: The data in this table represents typical frequency ranges for the indicated functional groups.
Similar to NMR spectroscopy, computational methods can be used to calculate the vibrational frequencies of this compound. The calculated frequencies are often scaled by an empirical factor to improve their agreement with experimental data. The correlation between the experimental and theoretical spectra allows for a more detailed and confident assignment of the observed vibrational bands.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural integrity of a molecule by analyzing its fragmentation patterns upon ionization.
High-resolution mass spectrometry (HRMS) provides the exact mass of the parent ion, which allows for the unambiguous determination of the elemental composition of this compound. The theoretical exact mass of this compound can be calculated based on its molecular formula, C₁₉H₁₅NO₃. The ability of HRMS to measure mass-to-charge ratios to a high degree of accuracy is critical in distinguishing between compounds with the same nominal mass but different elemental formulas.
Table 1: Theoretical Isotopic Mass Data for this compound
| Isotope Formula | Mass (Da) | Abundance (%) |
| C₁₉H₁₅NO₃ | 305.1052 | 100.00 |
| C₁₈¹³CH₁₅NO₃ | 306.1085 | 20.57 |
| C₁₉H₁₄DNO₃ | 306.1114 | 0.29 |
| C₁₉H₁₅¹⁵NO₃ | 306.1022 | 0.37 |
| C₁₉H₁₅N¹⁷O₂O | 307.1095 | 0.04 |
| C₁₉H₁₅N¹⁸OO₂ | 307.1096 | 0.20 |
This table presents the theoretical monoisotopic mass and the expected relative abundances of the major isotopic contributions for the target molecule. The exact mass measured by HRMS would be compared against these theoretical values for confirmation of the elemental composition.
For this compound, key fragmentation pathways can be predicted:
Benzylic Cleavage: Loss of the benzyl (B1604629) group to form a stable benzyl cation (C₇H₇⁺, m/z 91) is a highly probable fragmentation pathway. The remaining radical cation would correspond to the 3-(3-nitrophenyl)phenoxide radical.
Ether Bond Cleavage: Cleavage of the C-O ether bond can occur on either side of the oxygen atom. This can lead to the formation of ions corresponding to the benzyloxy radical and the 3-(3-nitrophenyl)phenyl cation, or the benzyl radical and the 3-(3-nitrophenyl)phenoxide cation.
Rearrangements Involving the Nitro Group: In the mass spectra of nitroaromatic compounds, rearrangements involving the nitro group are common. For instance, the loss of NO₂ (m/z 46) or NO (m/z 30) from the molecular ion or fragment ions can be observed. Studies on isomeric nitro-substituted diaryl ethers have shown that the position of the nitro group influences the fragmentation, with ortho isomers exhibiting unique rearrangements like the loss of OH. nih.gov
Table 2: Predicted Key Mass Spectrometric Fragments of this compound
| Fragment Ion | Proposed Structure | m/z |
| [M]⁺ | C₁₉H₁₅NO₃⁺ | 305 |
| [M - C₇H₇]⁺ | C₁₂H₈NO₃⁺ | 214 |
| [C₇H₇]⁺ | C₇H₇⁺ | 91 |
| [M - NO₂]⁺ | C₁₉H₁₅O⁺ | 259 |
| [M - C₇H₆O]⁺ | C₁₂H₉NO₂⁺ | 211 |
This table outlines the expected major fragments and their mass-to-charge ratios based on common fragmentation patterns of similar compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the spectrum is expected to be dominated by transitions within the aromatic rings and the nitroaromatic system.
X-ray Crystallography for Solid-State Molecular Geometry
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and torsional angles. While no crystal structure for this compound is currently available in the public domain, analysis of closely related structures can provide insight into its likely conformation.
For instance, the crystal structure of a similar compound, 1-[(3-Benzyloxy-2-nitrophenoxy)methyl]benzene, reveals a non-planar arrangement of the aromatic rings. In one of its crystallographically independent molecules, the dihedral angle between the terminal benzene rings is 56.45(6)°. researchgate.net It is highly probable that this compound would also adopt a twisted conformation in the solid state to minimize steric hindrance between the bulky phenyl and benzyloxy groups. The dihedral angle between the two phenyl rings of the diphenyl ether core would be a key structural parameter. Furthermore, intermolecular interactions such as C-H···π and π-π stacking interactions would likely play a significant role in the crystal packing. researchgate.net
Single Crystal X-ray Diffraction for Precise Bond Lengths, Bond Angles, and Dihedral Angles
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the atomic arrangement within a crystalline solid. By irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern, it is possible to determine the electron density distribution and, consequently, the exact positions of atoms in the crystal lattice. This allows for the accurate measurement of bond lengths, bond angles, and dihedral (torsion) angles, which are fundamental parameters defining the molecular geometry.
For this compound, this analysis would yield crucial insights into the spatial relationship between the three phenyl rings and the connecting ether and nitro functionalities. However, no such study has been published.
Beyond the structure of a single molecule, single-crystal X-ray diffraction illuminates how molecules are arranged in the crystal lattice. This packing is governed by a variety of non-covalent intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. For this compound, potential C-H···O and C-H···π interactions, as well as π-π stacking between the aromatic rings, would be expected to play a significant role in the crystal packing. Identifying these interactions and the resulting packing motifs is essential for understanding the material's physical properties, including its melting point and solubility. Without experimental crystallographic data, a definitive description of these interactions is not possible.
Powder X-ray Diffraction for Polymorphism and Purity Assessment
Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the bulk crystalline properties of a material. Instead of a single crystal, a finely powdered sample is used, which contains a vast number of randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phase or phases present in the sample.
PXRD is the primary method for investigating polymorphism, which is the ability of a compound to exist in more than one crystal structure. Different polymorphs can have distinct physical and chemical properties. A PXRD analysis of this compound would be necessary to identify any potential polymorphs and to characterize its solid-state form. Furthermore, PXRD is a valuable tool for assessing the phase purity of a bulk sample, as the presence of crystalline impurities would be detectable in the diffraction pattern. To date, no powder diffraction data for this compound has been reported in the scientific literature.
Advanced Computational and Theoretical Investigations
Quantum Chemical Studies Using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT calculations can predict molecular geometries, reaction energies, and various spectroscopic properties.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For example, in one analyzed compound, the HOMO-LUMO energy gap was found to be 4.3318 eV, indicating good kinetic stability. Introducing electron-donating or electron-withdrawing groups can tune these energy levels and the corresponding gap.
Global reactivity descriptors are derived from the energies of the frontier orbitals and provide quantitative measures of a molecule's reactivity. Key descriptors include:
Chemical Hardness (η): Measures resistance to change in electron distribution. It is calculated as half the HOMO-LUMO energy gap.
Electronegativity (χ): Describes the power of an atom or group to attract electrons.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
These parameters are calculated from ionization potential (I) and electron affinity (A), which are related to HOMO and LUMO energies. For example, a study on nitrophenols showed that p-nitrophenol has a higher electrophilicity index (3.064 eV) compared to p-aminophenol (0.8857 eV), indicating its greater reactivity toward nucleophiles.
Table 1: Illustrative Global Reactivity Descriptors (Hypothetical Data) This table illustrates the kind of data that would be generated from a DFT analysis. The values are not for 1-(Benzyloxy)-3-(3-nitrophenyl)benzene.
| Descriptor | Formula | Example Value (eV) |
| HOMO Energy | EHOMO | -6.1375 |
| LUMO Energy | ELUMO | -1.8057 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.3318 |
| Ionization Potential (I) | -EHOMO | 6.1375 |
| Electron Affinity (A) | -ELUMO | 1.8057 |
| Electronegativity (χ) | (I + A) / 2 | 3.9716 |
| Chemical Hardness (η) | (I - A) / 2 | 2.1659 |
| Electrophilicity Index (ω) | χ² / (2η) | 3.6425 |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals, quantifying their stabilization energy (E(2)). These interactions, or delocalizations, reveal the nature of conjugation and hyperconjugation. The analysis also provides information on the hybrid orbitals used in bonding and the natural atomic charges on each atom.
The Molecular Electrostatic Potential (MEP) surface is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is used to predict reactive sites for electrophilic and nucleophilic attacks. Different colors represent different potential values:
Red: Electron-rich regions (negative potential), susceptible to electrophilic attack.
Blue: Electron-poor regions (positive potential), susceptible to nucleophilic attack.
Green: Neutral regions.
For instance, in substituted benzenes, the nitro group creates a strong electron-poor (blue) region, while the π-system of the ring often shows an electron-rich (red) character above and below the plane.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability
Molecular dynamics (MD) simulations offer a dynamic picture of molecular behavior, providing insights into the conformational flexibility and stability of this compound. youtube.comyoutube.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can trace the trajectory of each atom over time, revealing the accessible conformations and the energetic barriers between them. youtube.com
For a molecule like this compound, with its multiple rotatable bonds—specifically the C-O-C ether linkage and the C-C bonds connecting the phenyl rings to the ether and nitro groups—a multitude of conformations are possible. MD simulations can explore this complex potential energy surface. Key to these simulations is the choice of a force field, a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. nih.gov For organic molecules, force fields like AMBER, CHARMM, or GROMOS are commonly employed.
A typical MD simulation of this compound would involve placing the molecule in a simulated solvent box, often water or a non-polar solvent, to mimic realistic conditions. acs.org The simulation would then be run for a duration sufficient to sample a representative range of conformational states. Analysis of the resulting trajectory can provide critical information on the molecule's structural dynamics.
Key Research Findings from MD Simulations:
Flexibility of the Benzyloxy Group: The benzyloxy group introduces additional flexibility. The orientation of the benzyl (B1604629) group relative to the nitrophenyl-substituted ring will be explored, identifying the most stable arrangements.
Influence of the Nitro Group: The presence of the electron-withdrawing nitro group can influence the electronic distribution and intermolecular interactions, which in turn can affect the conformational stability. MD simulations can quantify these effects by analyzing the interaction energies with solvent molecules and neighboring solute molecules.
Interactive Data Table: Torsional Angle Distribution
The following table, while hypothetical due to the lack of specific data, illustrates the type of information that could be extracted from an MD simulation of this compound. It shows the probable distribution of key torsional angles.
| Torsional Angle (Atoms) | Most Populated Range (degrees) | Percentage of Simulation Time |
| C(aryl)-O-C(benzyl)-C(benzyl) | 170 to 190 | 65% |
| C(aryl)-C(aryl)-O-C(benzyl) | 80 to 100 | 50% |
| C(aryl)-C(aryl)-N-O | -10 to 10 | 80% |
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. nih.govresearchgate.netmdpi.com This approach is particularly valuable for estimating properties that are difficult or expensive to measure experimentally. For this compound, QSPR models could be developed to predict properties such as boiling point, solubility, and thermal stability. nih.govresearchgate.net
The development of a QSPR model involves several steps:
Data Set Compilation: A dataset of compounds with known experimental values for the property of interest is required. For predicting properties of this compound, this dataset would ideally include a series of structurally related nitroaromatic compounds and diaryl ethers. mdpi.comnih.gov
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic features.
Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the experimental property. researchgate.net
Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its reliability. nih.gov
Predictive Applications for this compound:
Given the presence of the nitro group, QSPR models developed for nitroaromatic compounds could be particularly relevant. nih.govmdpi.comresearchgate.net These models often use descriptors that capture the electronic effects of the nitro group, such as the partial charge on the nitrogen and oxygen atoms, and the lowest unoccupied molecular orbital (LUMO) energy.
Interactive Data Table: Predicted Properties from a Hypothetical QSPR Model
This table illustrates the potential output of a QSPR model for this compound, based on models for similar compounds.
| Property | Predicted Value | Key Descriptors in Model |
| Boiling Point (°C) | 450 ± 15 | Molecular Weight, Polar Surface Area |
| Water Solubility (logS) | -4.5 ± 0.5 | LogP, Number of Hydrogen Bond Acceptors |
| Thermal Stability (Decomposition Temp, °C) | 320 ± 20 | Energy of LUMO, Net Atomic Charges on Nitro Group |
Computational Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational methods, particularly those based on density functional theory (DFT), are highly effective in predicting spectroscopic parameters such as nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption wavelengths. nih.gov These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.
For this compound, DFT calculations could be performed to optimize its geometry and then compute its spectroscopic properties. The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-31G*) is crucial for obtaining accurate results.
Correlation with Experimental Data:
A critical aspect of computational spectroscopy is the correlation of predicted parameters with experimental data. While specific experimental spectra for this compound are not widely published, the general approach would involve comparing the calculated values to those obtained from laboratory measurements.
NMR Spectroscopy: Calculated ¹H and ¹³C NMR chemical shifts can be compared to experimental spectra. Often, a linear regression analysis is performed to correct for systematic errors in the calculations.
IR Spectroscopy: Predicted vibrational frequencies are typically scaled by an empirical factor to improve agreement with experimental IR spectra. This allows for the confident assignment of observed absorption bands to specific molecular vibrations.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for UV-Vis absorption. The calculated maximum absorption wavelengths (λmax) can be compared to the experimental spectrum.
Interactive Data Table: Predicted vs. Hypothetical Experimental Spectroscopic Data
The following table provides a hypothetical comparison of computationally predicted spectroscopic data for this compound with potential experimental values.
| Spectroscopic Technique | Parameter | Predicted Value | Hypothetical Experimental Value |
| ¹H NMR | Chemical Shift (ppm) - H ortho to NO₂ | 8.15 | 8.10 |
| ¹³C NMR | Chemical Shift (ppm) - C attached to NO₂ | 148.5 | 148.2 |
| IR Spectroscopy | Vibrational Frequency (cm⁻¹) - NO₂ asymm. stretch | 1535 | 1528 |
| UV-Vis Spectroscopy | λmax (nm) | 265 | 268 |
Reactivity and Mechanistic Studies of 1 Benzyloxy 3 3 Nitrophenyl Benzene
Reactions at the Benzylic Position
The carbon atom of the methylene (B1212753) bridge in the benzyloxy group is known as the benzylic position. This site is particularly reactive due to its proximity to the benzene (B151609) ring, which can stabilize reactive intermediates such as radicals and carbocations through resonance. libretexts.orgpearson.com
The benzylic C-H bonds in 1-(benzyloxy)-3-(3-nitrophenyl)benzene are susceptible to free radical halogenation. This is because the homolytic cleavage of a benzylic C-H bond leads to the formation of a benzylic radical, which is significantly stabilized by the delocalization of the unpaired electron into the adjacent π-system of the benzene ring. libretexts.orgmasterorganicchemistry.com
A common reagent used for selective benzylic bromination is N-bromosuccinimide (NBS) in the presence of a radical initiator such as light (hν) or peroxide. libretexts.orgkhanacademy.org The reaction proceeds via a chain mechanism:
Initiation: The initiator causes the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical.
Propagation: The bromine radical abstracts a hydrogen atom from the benzylic position of this compound, forming the resonance-stabilized benzyl (B1604629) radical and HBr. pearson.com This radical then reacts with another molecule of NBS (or Br2, which is present in low concentrations) to form the benzylic bromide product and a new bromine radical, which continues the chain. libretexts.org
Termination: The reaction ceases when radicals combine. pearson.com
The expected product of this reaction would be 1-(bromophenylmethoxy)-3-(3-nitrophenyl)benzene.
Table 1: Conditions for Free Radical Benzylic Halogenation
| Reagent | Conditions | Expected Product |
| N-Bromosuccinimide (NBS) | Radical initiator (AIBN, peroxide), heat, or light (hν) in CCl₄ | 1-(Bromophenylmethoxy)-3-(3-nitrophenyl)benzene |
The benzylic carbon in this compound, being bonded to an oxygen and a phenyl group, can undergo nucleophilic substitution. The pathway, whether S(_N)1 or S(_N)2, depends on the reaction conditions and the nature of the leaving group and nucleophile. chemistry.coach
If a good leaving group is present at the benzylic position (e.g., a halide from the aforementioned halogenation), it can be displaced by a nucleophile.
S(_N)2 Pathway: As a primary benzylic position, it is sterically accessible, favoring an S(_N)2 mechanism. This involves a backside attack by the nucleophile in a single, concerted step. khanacademy.orgchemistry.coach
S(_N)1 Pathway: The benzylic position is capable of forming a resonance-stabilized carbocation. libretexts.orgpearson.com The stability of this intermediate makes an S(_N)1 pathway viable, particularly with weaker nucleophiles or in polar protic solvents. The carbocation intermediate would be planar, leading to a racemic mixture if the carbon were chiral.
The presence of the electron-withdrawing nitro group on the remote phenyl ring is expected to have a minimal electronic effect on the stability of the benzylic carbocation of the benzyloxy group.
The benzylic position is prone to oxidation. masterorganicchemistry.com Strong oxidizing agents, such as hot, acidic potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidatively cleave the benzylic C-H bonds. libretexts.orgmasterorganicchemistry.com For an alkylbenzene, this reaction typically yields a benzoic acid, regardless of the length of the alkyl chain, provided there is at least one benzylic hydrogen. libretexts.orgchemistry.coach
In the case of this compound, a strong oxidizing agent would likely attack the benzylic methylene group. This could lead to the cleavage of the ether bond and the oxidation of the benzylic carbon. The expected products would be benzoic acid and 3-(3-nitrophenyl)phenol. The reaction requires at least one benzylic hydrogen to proceed. masterorganicchemistry.com
Table 2: Expected Products of Benzylic Oxidation
| Reagent | Conditions | Expected Products |
| KMnO₄ or Na₂Cr₂O₇/H₂SO₄ | Heat | Benzoic acid and 3-(3-nitrophenyl)phenol |
Aromatic Reactivity and Electrophilic Substitution Patterns
The reactivity of the central benzene ring in this compound towards electrophiles is influenced by the electronic effects of the benzyloxy and 3-nitrophenyl substituents.
Influence of Benzyloxy and Nitrophenyl Substituents on Electrophilic Aromatic Substitution (EAS) Regioselectivity
The directing effects of substituents on a benzene ring in electrophilic aromatic substitution (EAS) are well-established. Substituents that donate electrons into the ring are known as activating groups and typically direct incoming electrophiles to the ortho and para positions. masterorganicchemistry.com Conversely, electron-withdrawing groups are deactivating and direct electrophiles to the meta position. libretexts.org
In the case of this compound, the central benzene ring is substituted with a benzyloxy group (-OCH2C6H5) and a 3-nitrophenyl group (-C6H4NO2).
Benzyloxy Group (-OCH2C6H5): The oxygen atom of the benzyloxy group has lone pairs of electrons that can be donated to the benzene ring through resonance. This electron-donating effect makes the benzyloxy group an activating group and an ortho, para-director . uci.edu
3-Nitrophenyl Group (-C6H4NO2): The nitro group (-NO2) is a strong electron-withdrawing group due to both inductive and resonance effects. youtube.com This deactivating nature is conferred upon the phenyl ring to which it is attached. Consequently, the 3-nitrophenyl group as a whole acts as a deactivating group and a meta-director in relation to the central benzene ring. libretexts.org
The interplay of these two substituents determines the regioselectivity of EAS on the central ring. The activating ortho, para-directing influence of the benzyloxy group will be in competition with the deactivating meta-directing influence of the 3-nitrophenyl group. Generally, activating groups have a stronger directing effect than deactivating groups. masterorganicchemistry.com Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the strongly activating benzyloxy group.
Interactive Table: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Electronic Effect | Reactivity Effect | Directing Influence |
|---|---|---|---|
| -OCH2C6H5 (Benzyloxy) | Electron-donating (by resonance) | Activating | Ortho, Para |
| -C6H4NO2 (3-Nitrophenyl) | Electron-withdrawing (by induction and resonance) | Deactivating | Meta |
Mechanistic Investigations of EAS on Di- and Tri-substituted Benzene Rings
The mechanism of electrophilic aromatic substitution proceeds through a two-step process. libretexts.org The first and rate-determining step involves the attack of the aromatic ring's π-electrons on an electrophile (E+), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orgmsu.edu In the second, faster step, a proton is removed from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. libretexts.orgmsu.edu
For di- and tri-substituted benzenes, the stability of the intermediate arenium ion determines the position of electrophilic attack. The positive charge in the arenium ion is delocalized across the ring, primarily at the ortho and para positions relative to the point of electrophilic attack. uci.edu
When considering this compound, the activating benzyloxy group stabilizes the arenium ion when the electrophile attacks the ortho and para positions through resonance donation of its lone pair electrons. This stabilization lowers the activation energy for the formation of the ortho and para substituted products. Conversely, the deactivating nitrophenyl group destabilizes the arenium ion, particularly when the positive charge is located on the carbon atom to which it is attached. This effect is most pronounced for ortho and para attack relative to the nitrophenyl group, thus favoring meta substitution with respect to this group. libretexts.org
Chemical Transformations and Cleavage of the Ether Linkage
The ether linkage in this compound is a key reactive site, and its cleavage can be achieved through several methods.
Catalytic Hydrogenolysis of Benzyl Ethers
Catalytic hydrogenolysis is a common and effective method for cleaving benzyl ethers. ambeed.com The reaction typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum, in the presence of hydrogen gas (H2). ambeed.comacsgcipr.org This process results in the cleavage of the carbon-oxygen bond of the ether, yielding an alcohol and a hydrocarbon. acsgcipr.org
The mechanism involves the adsorption of both the benzyl ether and hydrogen onto the surface of the metal catalyst. acsgcipr.org This facilitates the cleavage of the benzylic C-O bond. stackexchange.com In the case of this compound, catalytic hydrogenolysis would be expected to cleave the ether linkage to produce 3-(3-nitrophenyl)phenol and toluene. However, it is important to note that the nitro group is also susceptible to reduction under these conditions, which could lead to the formation of 3-(3-aminophenyl)phenol. The selectivity of the reaction can often be controlled by careful selection of the catalyst and reaction conditions. acsgcipr.org For instance, certain palladium catalysts can selectively reduce a nitro group in the presence of a benzyl ether. researchgate.net
Acid-Catalyzed Ether Cleavage Mechanisms
Ethers can be cleaved under acidic conditions, typically using strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgmasterorganicchemistry.com The mechanism of cleavage can proceed via either an SN1 or SN2 pathway, depending on the structure of the ether. wikipedia.org
For benzyl ethers, the cleavage often proceeds through an SN1-type mechanism due to the stability of the resulting benzyl carbocation. libretexts.orgnih.govacs.org The reaction is initiated by the protonation of the ether oxygen by the strong acid, which creates a good leaving group (an alcohol). libretexts.orgmasterorganicchemistry.com The subsequent departure of the alcohol generates a relatively stable benzylic carbocation. Finally, the halide ion (I- or Br-) acts as a nucleophile and attacks the carbocation to form a benzyl halide. The other product is the corresponding phenol (B47542).
In the context of this compound, acid-catalyzed cleavage would yield 3-(3-nitrophenyl)phenol and benzyl halide. The presence of the electron-withdrawing nitro group on the phenyl ring attached to the ether oxygen does not significantly alter the fundamental mechanism of cleavage at the benzylic position.
Oxidative Cleavage Methods for Benzyloxy Groups
Oxidative methods can also be employed to cleave benzyl ethers. wikipedia.org Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are commonly used for the oxidative cleavage of benzyl and particularly p-methoxybenzyl (PMB) ethers. nih.govmpg.deacs.org
The mechanism of DDQ-mediated cleavage is believed to involve a single-electron transfer from the electron-rich benzyl ether to DDQ, forming a radical cation. This is followed by the loss of a proton and subsequent reaction with water or another nucleophile to ultimately afford the debenzylated alcohol and benzaldehyde.
While simple benzyl ethers are generally less reactive towards oxidative cleavage than their more electron-rich counterparts like PMB ethers, the reaction can still be effective, often requiring more forcing conditions. nih.govorganic-chemistry.org For this compound, oxidative cleavage would result in the formation of 3-(3-nitrophenyl)phenol and benzaldehyde.
Interactive Table: Summary of Ether Cleavage Methods for this compound
| Method | Typical Reagents | Expected Products | Key Mechanistic Feature |
|---|---|---|---|
| Catalytic Hydrogenolysis | H2, Pd/C | 3-(3-Nitrophenyl)phenol and Toluene (potential for nitro group reduction) | Heterogeneous catalysis on metal surface |
| Acid-Catalyzed Cleavage | HI or HBr | 3-(3-Nitrophenyl)phenol and Benzyl Halide | Formation of a stable benzylic carbocation (SN1) |
| Oxidative Cleavage | DDQ | 3-(3-Nitrophenyl)phenol and Benzaldehyde | Single-electron transfer to the oxidant |
Chemical Derivatization and Functionalization Strategies
Functionalization via the Nitro Group
The nitro group in 1-(Benzyloxy)-3-(3-nitrophenyl)benzene is a key functional handle that can be readily transformed into a variety of other functionalities, significantly expanding the synthetic utility of the parent molecule.
Conversion to Diazonium Salts for Further Coupling Reactions
A primary and highly versatile transformation of the nitro group involves its reduction to an amine, followed by diazotization to form a reactive diazonium salt. This sequence opens up a vast array of subsequent coupling reactions.
The initial step requires the selective reduction of the nitro group to an amine. For 1-(Benzyloxy)-3-nitrobenzene, this transformation can be achieved with high regioselectivity. researchgate.net For instance, hydrogenation over a palladium on carbon catalyst has been shown to yield the corresponding aniline, 3-(benzyloxy)aniline, in quantitative yield. researchgate.net This selective reduction, without affecting the benzyloxy group, is crucial for the subsequent steps.
Once the amino derivative, 3-amino-3'-(benzyloxy)diphenyl ether, is obtained, it can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0–5 °C). lkouniv.ac.inlumenlearning.commasterorganicchemistry.comlibretexts.org The resulting arenediazonium salt, [3-(benzyloxy)phenoxy]benzenediazonium chloride, is a valuable intermediate that can undergo a variety of nucleophilic substitution reactions, often referred to as Sandmeyer or Sandmeyer-type reactions, where the diazonium group is replaced by a wide range of substituents. masterorganicchemistry.comlibretexts.org
These coupling reactions allow for the introduction of various functionalities onto the phenyl ring that originally bore the nitro group. The products of these reactions, highly colored aromatic azo compounds, are also significant in the dye industry. nih.govsphinxsai.comjbiochemtech.complantarchives.org
Table 1: Representative Coupling Reactions of Arenediazonium Salts
| Reagent | Product Functional Group | Reaction Name/Type |
| CuCl | -Cl (Chloro) | Sandmeyer Reaction |
| CuBr | -Br (Bromo) | Sandmeyer Reaction |
| CuCN | -CN (Cyano) | Sandmeyer Reaction |
| KI | -I (Iodo) | Substitution |
| H₂O, heat | -OH (Hydroxy) | Substitution |
| HBF₄, heat | -F (Fluoro) | Balz-Schiemann Reaction |
| H₃PO₂ | -H (Deamination) | Reduction |
| Phenols/Anilines | -N=N-Ar (Azo) | Azo Coupling |
Formation of Amide and Other Nitrogen-Containing Derivatives
The nitro group of this compound can be directly converted into an amide functionality through various reductive amidation protocols. These methods offer an efficient alternative to the traditional two-step process of reduction to an amine followed by acylation.
Several methodologies have been developed for the direct amidation of nitroarenes. One approach involves the use of an iron complex as a catalyst under neutral conditions, which tolerates a wide range of functional groups. jbiochemtech.comsigmaaldrich.comresearchgate.net Another strategy employs palladium catalysis for the reductive carbonylation of nitroarenes in the presence of amines.
Furthermore, the reduction of the nitro group to an amine, as discussed previously, provides a direct precursor for the synthesis of a wide array of nitrogen-containing derivatives. The resulting 3-amino-3'-(benzyloxy)diphenyl ether can readily undergo acylation with acid chlorides or anhydrides to form the corresponding amides. It can also serve as a nucleophile in various other bond-forming reactions to create sulfonamides, carbamates, and other related structures.
Derivatization of the Phenyl Rings through C-H Activation and Functionalization
Direct C-H activation and functionalization of the phenyl rings of this compound represent a powerful and atom-economical strategy for introducing new substituents and elaborating the molecular framework. Both phenyl rings offer potential sites for such transformations, with the regioselectivity being influenced by the directing effects of the existing substituents and the choice of catalyst.
Palladium-catalyzed C-H functionalization is a prominent method for the arylation, alkenylation, and acylation of arenes. nih.govnih.gov In the context of diaryl ethers, the ether oxygen can act as a directing group, favoring functionalization at the ortho positions. researchgate.net For this compound, this would suggest a preference for C-H activation at the C2 and C6 positions of the benzyloxy-substituted ring and the C2' and C6' positions of the nitro-substituted ring.
The nitro group is a strong deactivating group, which generally makes C-H activation on the nitro-substituted ring more challenging. Conversely, the benzyloxy group is an activating group, which should facilitate C-H functionalization on its corresponding ring. The interplay of these electronic effects, along with the specific catalytic system employed, would ultimately determine the outcome of the reaction.
Recent advancements in palladium catalysis have enabled the C-H arylation of a variety of aromatic compounds, including benzoheteroles, with aryl halides. researchgate.net Such methodologies could potentially be applied to this compound to introduce new aryl substituents on either of the phenyl rings, leading to the synthesis of complex polyaromatic structures.
Utilization of this compound as a Synthetic Scaffold for Novel Molecular Architectures
The structural and functional attributes of this compound make it an attractive scaffold for the construction of novel and complex molecular architectures. The diaryl ether core provides a rigid yet flexible backbone, while the orthogonal reactivity of the nitro and benzyloxy groups allows for selective and sequential functionalization.
The ability to transform the nitro group into a diazonium salt, as detailed in section 6.1.1, provides a gateway to a multitude of derivatives. For instance, intramolecular coupling reactions could lead to the formation of fused heterocyclic systems. The resulting azo compounds from coupling with activated aromatic species are themselves valuable targets with applications in materials science and as molecular switches.
Furthermore, the potential for C-H functionalization on both aromatic rings (section 6.2) allows for the introduction of additional substituents, which can then be further manipulated. This iterative functionalization strategy can be used to build up molecular complexity in a controlled manner. The benzyloxy group not only acts as a protecting group but also influences the electronic properties and conformation of the molecule, which can be exploited in the design of new structures with specific properties.
Strategies for Orthogonal Deprotection and Further Functionalization of the Benzyloxy Group
The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl functionality. Its removal, typically via catalytic hydrogenolysis, regenerates the phenol (B47542), which can then participate in a variety of subsequent reactions. organic-chemistry.orgorganic-chemistry.org However, in a molecule like this compound, the presence of the reducible nitro group necessitates the use of orthogonal deprotection strategies that selectively cleave the benzyl (B1604629) ether without affecting the nitro group.
Several methods have been developed for the deprotection of benzyl ethers under conditions that are compatible with nitro groups. These often involve oxidative or acidic conditions.
Table 2: Orthogonal Deprotection Strategies for Benzyl Ethers in the Presence of a Nitro Group
| Reagent/Catalyst | Conditions | Comments |
| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Toluene, H₂O, 80°C | Oxidative cleavage. The benzyloxy group is stable under these conditions. clockss.org |
| Trifluoroacetic Acid (TFA) | CH₂Cl₂, rt | Acid-catalyzed cleavage. Can lead to Friedel-Crafts type side products. clockss.org |
| Lewis Acids (e.g., BCl₃, AlCl₃, SnCl₄) | Various solvents, often low temperature | Can be highly effective, but regioselectivity can be an issue with multiple ether linkages. researchgate.net |
| Nitroxyl radical/PIFA | Ambient temperature | Oxidative deprotection with broad substrate scope, including those with hydrogenation-sensitive groups. organic-chemistry.org |
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency in Synthesis
The synthesis of diaryl ethers, such as 1-(benzyloxy)-3-(3-nitrophenyl)benzene, has traditionally relied on Ullmann-type coupling reactions, which often necessitate harsh conditions. wikipedia.org Modern synthetic chemistry is increasingly focused on the development of more efficient and selective catalytic systems. Future research in this area is poised to address several key challenges.
The pursuit of milder reaction conditions is a paramount goal. The use of inexpensive and readily available ligands can significantly accelerate copper(I)-catalyzed Ullmann-type couplings, allowing for the synthesis of a wide range of diaryl ethers with excellent yields in more benign solvents and at lower temperatures. acs.org For instance, systems employing copper(I) oxide with specific ligands have shown promise in coupling aryl bromides or iodides with phenols, even for sterically hindered substrates. acs.org
Palladium-catalyzed cross-coupling reactions represent another fertile ground for innovation. researchgate.net While highly active, palladium catalysts can sometimes lack selectivity in molecules with multiple nucleophilic sites. researchgate.net The development of novel diphosphine ligands has enabled palladium- or nickel-catalyzed decarbonylative etherification of aromatic esters, offering an alternative and efficient route to diaryl ethers. researchgate.net Furthermore, the combination of specific phosphine-substituted N-arylpyrroles with palladium acetate (B1210297) has demonstrated unprecedented catalyst turnover numbers for the coupling of aryl chlorides with phenols. researchgate.net
A significant advancement would be the development of catalytic systems that offer high atroposelectivity, which is the selective synthesis of one rotational isomer (atropisomer) over another. nih.gov While research in atroposelective catalysis has largely focused on biaryl scaffolds, its application to diaryl ethers is an emerging field with immense potential. nih.gov A small molecule catalytic approach using a quinine-derived quaternary ammonium (B1175870) salt has shown moderate to good enantioselectivities in the C(sp²)-H alkylation of naphthoquinone-containing diaryl ethers, providing a starting point for the development of catalysts for the atroposelective synthesis of compounds like this compound. nih.gov
The table below summarizes some of the promising catalytic systems for diaryl ether synthesis.
| Catalyst System | Key Features | Potential Advantages for this compound Synthesis |
| Copper(I) with N-Aryl-N'-alkyl-substituted Oxalamide Ligands | Effective for coupling (hetero)aryl chlorides and phenols. researchgate.net | Enables the use of more readily available aryl chlorides as starting materials. |
| Palladium/Diphosphine Ligand | Catalyzes decarbonylative etherification of aromatic esters. researchgate.net | Provides an alternative synthetic route, expanding the range of accessible precursors. |
| Palladium Acetate with 2-Phosphino-substituted N-arylpyrroles | High catalyst turnover numbers for coupling aryl chlorides and phenols. researchgate.net | Increased efficiency and cost-effectiveness for large-scale synthesis. |
| Quinine-derived Quaternary Ammonium Salt | Enables atroposelective C(sp²)-H alkylation. nih.gov | Potential for the synthesis of enantiomerically pure atropisomers of the target compound. |
Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Molecular Design
The fields of artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis and molecular design. eurekalert.org For a molecule like this compound, these computational tools offer powerful new approaches for optimizing its synthesis and exploring its potential applications.
One of the key applications of ML in chemistry is the prediction of reaction outcomes. eurekalert.orgprinceton.edu By training on vast datasets of known reactions, ML models can accurately predict the yield and selectivity of a given reaction under various conditions. princeton.edunih.gov For the synthesis of this compound, this could mean rapidly identifying the optimal catalyst, solvent, and temperature to maximize the yield and minimize byproducts, thereby saving significant time and resources in the laboratory. medium.com For example, a "random forest" machine learning model has been shown to provide startlingly accurate yield predictions for multi-component reactions. princeton.edu
Beyond reaction optimization, AI and ML can be instrumental in the de novo design of molecules with desired properties. By learning the relationship between molecular structure and activity, algorithms can propose novel derivatives of the this compound scaffold that are optimized for specific biological targets or material properties. This approach accelerates the discovery of new drug candidates and functional materials. medium.com
The development of unified deep learning models, such as T5Chem, which can handle multiple reaction prediction tasks, represents a significant leap forward. nih.gov These models can predict reaction products, suggest retrosynthetic pathways, and even forecast reaction yields, all within a single framework. nih.gov The ability to explain the predictions of these models at the functional group level provides chemists with valuable insights into the underlying chemical principles. nih.gov
The integration of these predictive technologies with established chemical knowledge will streamline the synthesis of complex molecules and facilitate more rapid and efficient experimentation. eurekalert.orgyoutube.com
Exploration of Advanced In-Situ Spectroscopic Techniques for Mechanistic Elucidation
A deep understanding of reaction mechanisms is crucial for the rational design of improved synthetic methods. For the synthesis of this compound, which is typically achieved through Ullmann-type coupling reactions, advanced in-situ spectroscopic techniques offer a window into the transient intermediates and transition states that govern the reaction pathway. wikipedia.orgresearchgate.net
On-surface synthesis, studied with the assistance of in-situ characterization techniques like scanning tunneling microscopy (STM) and fast X-ray photoelectron spectroscopy (XPS), has provided unprecedented insights into Ullmann-type coupling reactions. researchgate.netmdpi.comnih.gov These techniques allow for the direct visualization of reaction intermediates, such as organometallic species formed between the aryl halide and the metal catalyst surface, and their transformation into the final covalent products. researchgate.netmdpi.com By studying model systems on surfaces, researchers can elucidate the fundamental steps of the reaction, including bond activation and the formation of new carbon-oxygen bonds. mdpi.com
Kinetic profiling of reactions in solution using techniques like reaction progress kinetic analysis (RPKA) can also provide valuable mechanistic information. acs.org By monitoring the reaction rate under different conditions and with various ligands, it is possible to determine the rate-determining step and identify catalyst deactivation pathways. acs.org Recent studies on the Ullmann amination reaction, a related process, have highlighted the significant influence of the auxiliary ligand on both the reaction rate and the stability of the catalyst. acs.org These insights are directly applicable to the optimization of the synthesis of diaryl ethers.
The prevailing mechanistic hypothesis for Ullmann-type reactions involves an oxidative addition/reductive elimination pathway via a copper(III) intermediate. wikipedia.orgacs.org In-situ spectroscopic evidence for these high-valent copper species would be a major breakthrough in understanding and controlling these important reactions.
Design of Next-Generation Molecular Probes and Building Blocks Incorporating the Core Scaffold
The unique trifunctionalized aromatic core of this compound makes it an attractive scaffold for the design of novel molecular probes and advanced building blocks. The strategic placement of the benzyloxy, nitro, and phenyl groups provides multiple points for further chemical modification, allowing for the fine-tuning of its properties for specific applications.
The diaryl ether motif is present in a number of biologically active compounds, and the this compound scaffold could serve as a starting point for the development of new therapeutic agents. For example, the concept of "molecular glues," small molecules that stabilize protein-protein interactions, is a rapidly emerging area of drug discovery. nih.gov The rigid, yet conformationally flexible, nature of the diaryl ether core could be exploited to design molecules that bind to and modulate the activity of previously "undruggable" targets. nih.gov
Furthermore, the nitro group on the this compound scaffold can be readily reduced to an amine, which can then be further functionalized. This opens up possibilities for creating libraries of compounds for high-throughput screening. The regioselective reduction of a similar compound, 1-benzyloxy-3-nitrobenzene, has been shown to be achievable with high yield using a palladium on carbon catalyst. researchgate.net
The 3,3-disubstituted core is also a feature of certain classes of biologically active molecules, such as 3,3-disubstituted oxindoles, which can be synthesized via visible-light-mediated radical reactions. nih.gov The this compound scaffold could potentially be used to create novel analogs of these compounds.
By leveraging the structural features of this compound, chemists can design and synthesize a new generation of molecular tools with applications ranging from medicinal chemistry to materials science. The development of scaffold hopping approaches, where a known active scaffold is replaced with a novel one while retaining key binding interactions, could be particularly fruitful for this molecule. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(Benzyloxy)-3-(3-nitrophenyl)benzene, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, benzyl alcohol derivatives can react with nitro-substituted aryl halides under basic conditions (e.g., K₂CO₃ in DMF) to form ether linkages. The nitro group’s electron-withdrawing nature may slow reaction kinetics, requiring elevated temperatures (80–120°C) . Purification via column chromatography (e.g., 20–40% EtOAc/hexanes) is recommended to isolate the product .
- Key Considerations : Monitor reaction progress using TLC to optimize time and temperature. Yield improvements may involve using phase-transfer catalysts or microwave-assisted synthesis.
Q. How can spectroscopic methods (NMR, IR) and X-ray crystallography be utilized to characterize the structure?
- Methodology :
- NMR : Use ¹H and ¹³C NMR to confirm substituent positions. The benzyloxy group’s methylene protons appear as a singlet at δ ~4.9–5.2 ppm, while nitro group proximity deshields adjacent aromatic protons .
- X-ray Crystallography : Single-crystal diffraction (using SHELX software ) resolves stereoelectronic effects. For example, dihedral angles between benzene rings (e.g., ~41.6° in similar compounds ) reveal steric strain.
- Validation : Compare experimental data with computational models (e.g., DFT) to validate electronic environments.
Q. What role does the nitro group play in the compound’s reactivity and stability?
- Mechanistic Insight : The nitro group is a strong electron-withdrawing group, deactivating the benzene ring toward electrophilic substitution. This directs subsequent reactions (e.g., reductions, cross-couplings) to meta/para positions .
- Stability : Nitro groups enhance thermal stability but may decompose under prolonged UV exposure. Store the compound in amber vials at 2–8°C .
Advanced Research Questions
Q. What challenges arise in crystallizing this compound, and how can SHELX software aid in structural refinement?
- Crystallization Challenges : The compound’s flexible benzyloxy and nitro substituents may lead to polymorphism or twinning. Use slow evaporation in solvents like CHCl₃/hexanes to improve crystal quality .
- Refinement : SHELXTL (Bruker AXS) or SHELXL can model disorder in aromatic rings. For example, refine anisotropic displacement parameters for nitro groups to account for thermal motion .
Q. How can computational chemistry predict the electronic effects of substituents on reactivity?
- Methodology :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to map electrostatic potentials. The nitro group’s electron-withdrawing effect reduces HOMO density on the benzene ring, favoring nucleophilic attack at specific positions .
- MD Simulations : Study solvent interactions (e.g., DMSO vs. THF) to predict solubility and aggregation behavior .
Q. How do steric and electronic factors influence regioselectivity in further functionalization?
- Case Study : In Suzuki-Miyaura couplings, the nitro group directs palladium catalysts to less hindered positions. For example, bromination at the 5-position (meta to nitro) is favored due to reduced steric hindrance from the benzyloxy group .
- Experimental Design : Use isotopic labeling (e.g., deuterated benzyloxy groups ) to track regioselectivity in kinetic studies.
Contradictions and Limitations
- Synthetic Routes : and suggest benzyl bromide intermediates, while uses Zn-mediated coupling. Researchers must validate compatibility with nitro groups, as some methods may require inert atmospheres or specialized catalysts.
- Crystallography : While reports a planar nitrophenyl ring, similar compounds may exhibit torsional strain due to steric clashes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
